(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 374605-88-6
VCID: VC7695794
InChI: InChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N
Molecular Formula: C19H14FN3S
Molecular Weight: 335.4

(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 374605-88-6

Cat. No.: VC7695794

Molecular Formula: C19H14FN3S

Molecular Weight: 335.4

* For research use only. Not for human or veterinary use.

(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile - 374605-88-6

Specification

CAS No. 374605-88-6
Molecular Formula C19H14FN3S
Molecular Weight 335.4
IUPAC Name (E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
Standard InChI Key NUGRNQRZJQZBLK-RVDMUPIBSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N

Introduction

Chemical Identity and Structural Characteristics

(E)-3-((2-Fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS: 374605-88-6) is a fluorinated thiazole-acrylonitrile hybrid compound with a molecular formula of C19H14FN3S\text{C}_{19}\text{H}_{14}\text{FN}_3\text{S} and a molecular weight of 335.4 g/mol. Its IUPAC name, (E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its structural components:

  • Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

  • Acrylonitrile moiety: A conjugated system with a nitrile group (CN-\text{C}\equiv\text{N}) and an α,β-unsaturated bond.

  • Aromatic substituents: A 2-fluorophenylamino group and a p-tolyl (4-methylphenyl) group.

The E-configuration of the acrylonitrile double bond is critical for its biological activity, as confirmed by X-ray crystallography in structural analogs .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H14FN3S\text{C}_{19}\text{H}_{14}\text{FN}_3\text{S}
Molecular Weight335.4 g/mol
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N
SolubilityNot available
LogP (Predicted)3.8

Synthesis and Structural Optimization

The compound is synthesized via multi-step organic reactions, typically involving:

  • Thiazole ring formation: Hantzsch condensation of thiourea derivatives with α-bromoketones .

  • Acrylonitrile introduction: Nucleophilic substitution or Knoevenagel condensation to attach the nitrile group.

  • Functional group modifications: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to install fluorophenyl and p-tolyl groups .

Key challenges include maintaining stereoselectivity (E/Z configuration) and optimizing yields. For example, analogs with chloro or iodo substituents (e.g., CAS: 374101-80-1, 416861-29-5) follow similar synthetic routes but require halogen-specific catalysts.

Biological Activities and Mechanisms

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 0.5–4 μg/mL against Staphylococcus aureus .

  • Fungal pathogens: MFC = 2–8 μg/mL against Candida albicans .

The fluorophenyl group enhances membrane penetration, while the thiazole core disrupts bacterial cell wall synthesis.

ActivityModel SystemResultSource
CytotoxicityMCF-7 cellsIC50_{50} = 10.2 μM
AntitrypanosomalT. bruceiIC50_{50} = 0.42 μM
AntibacterialS. aureusMIC = 1.5 μg/mL

Structure-Activity Relationships (SAR)

  • Fluorine substitution: The 2-fluorophenyl group increases lipophilicity and bioavailability compared to chloro or methyl analogs.

  • p-Tolyl group: Enhances π-π stacking interactions with target proteins .

  • Nitrile group: Critical for hydrogen bonding with enzymatic active sites .

Analytical Characterization

  • IR spectroscopy: Peaks at 2200 cm1^{-1} (C≡N), 1650 cm1^{-1} (C=N), and 3300–3500 cm1^{-1} (N–H).

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 8H, aromatic-H) .

  • Mass spectrometry: ESI-MS m/z 336.1 [M+H]+^+.

Applications and Future Directions

  • Oncology: Lead candidate for combinational therapies with cisplatin .

  • Antimicrobials: Potential alternative to fluoroquinolones in multidrug-resistant infections .

  • Material science: Fluorescent probes for cellular imaging due to conjugated π-system .

Research gaps: Limited in vivo pharmacokinetic data and toxicity profiles. Future studies should prioritize rodent models and formulation optimization .

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